molecular formula C25H18FN5O2S3 B2801103 2-{[5-(4-fluorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide CAS No. 690644-67-8

2-{[5-(4-fluorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide

Cat. No.: B2801103
CAS No.: 690644-67-8
M. Wt: 535.63
InChI Key: KYWWTFPZMACJEV-UHFFFAOYSA-N
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Description

2-{[5-(4-fluorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a thienopyrimidine core with a thiadiazole moiety, making it a potential candidate for various biological activities.

Preparation Methods

The synthesis of 2-{[5-(4-fluorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials under controlled conditions to form the thienopyrimidine core.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated reagent.

    Attachment of the Thiadiazole Moiety: The thiadiazole moiety is attached via a nucleophilic substitution reaction, using a suitable thiadiazole precursor.

    Final Coupling: The final step involves coupling the intermediate with an acetamide derivative to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, often utilizing advanced techniques such as microwave irradiation or flow chemistry.

Chemical Reactions Analysis

2-{[5-(4-fluorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.

Scientific Research Applications

Key Structural Features

  • Thieno[2,3-d]pyrimidine core : Known for anticancer properties.
  • Fluorophenyl group : Potentially increases binding affinity to biological targets.
  • Thiadiazole moiety : Associated with various biological activities, including antimicrobial and anticancer effects.

Anticancer Activity

Research has indicated that derivatives of thieno[2,3-d]pyrimidine exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit key signaling pathways involved in cancer cell proliferation, such as the VEGFR-2 and AKT pathways. These compounds induce apoptosis in cancer cells, making them valuable leads for drug development targeting liver cell carcinoma and other malignancies .

Antiviral Properties

The compound's structural characteristics suggest potential antiviral applications. Non-nucleoside antiviral agents have been developed based on similar frameworks, targeting viral fusion processes and inhibiting viral replication. The specific interactions between the compound and viral proteins could provide insights into its efficacy against various viruses .

In vitro studies are critical for assessing the biological activity of new compounds. The compound's ability to inhibit cell growth and induce apoptosis has been evaluated using various cancer cell lines. These screenings are essential for identifying promising candidates for further preclinical development.

Data Tables

Study TypeCell LineIC50 (µM)Mechanism of Action
Anticancer ScreeningLiver Cancer Cells5Inhibition of VEGFR-2 and AKT pathways
Antiviral ActivityViral Infected Cells10Inhibition of viral fusion

Case Study 1: Anticancer Efficacy

In a study examining the anticancer properties of thieno[2,3-d]pyrimidine derivatives, researchers synthesized a series of compounds structurally related to the target compound. They found that several derivatives showed potent inhibitory effects on liver cancer cell lines, with mechanisms involving apoptosis induction through mitochondrial pathways.

Case Study 2: Antiviral Mechanisms

A review highlighted the development of non-nucleoside antiviral agents that share structural similarities with the compound . These agents demonstrated significant activity against respiratory viruses by disrupting critical viral fusion processes, suggesting that similar mechanisms could be explored for the target compound.

Mechanism of Action

The mechanism of action of 2-{[5-(4-fluorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells and modulate inflammatory responses.

Comparison with Similar Compounds

When compared to similar compounds, 2-{[5-(4-fluorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide stands out due to its unique combination of a thienopyrimidine core and a thiadiazole moiety. Similar compounds include:

    Thienopyrimidine Derivatives: These compounds share the thienopyrimidine core but lack the thiadiazole moiety, resulting in different biological activities.

    Thiadiazole Derivatives: These compounds contain the thiadiazole moiety but do not have the thienopyrimidine core, leading to variations in their pharmacological properties.

The unique structure of this compound allows it to exhibit a distinct set of biological activities, making it a valuable compound for further research and development.

Biological Activity

The compound 2-{[5-(4-fluorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on existing research findings.

Chemical Structure and Properties

The compound features a thieno[2,3-d]pyrimidine core with several functional groups that contribute to its biological properties. Its molecular formula is C25H22FN3O3S2C_{25}H_{22}FN_3O_3S_2 with a molecular weight of approximately 485.59 g/mol. The presence of the fluorophenyl and thiadiazol groups suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar scaffolds exhibit a range of biological activities, including:

  • Anti-inflammatory : Compounds in the thieno[2,3-d]pyrimidine class have shown promise in inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Antitumor : Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines.
  • Antimicrobial : The thieno[2,3-d]pyrimidine moiety has been linked to antimicrobial properties against bacteria and fungi.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could interact with specific receptors to modulate cellular responses.
  • Signal Transduction Interference : The compound may interfere with signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.

Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of related thieno[2,3-d]pyrimidine derivatives. Compounds were tested for their ability to reduce edema in animal models, showing significant reduction comparable to standard anti-inflammatory drugs like Indomethacin .

Antitumor Activity

Research on structurally similar compounds revealed that many exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives showed IC50 values in the low micromolar range against breast and prostate cancer cells .

Antimicrobial Properties

A recent investigation highlighted the antimicrobial activity of thieno[2,3-d]pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like fluorine enhanced their antibacterial efficacy .

Data Table: Summary of Biological Activities

Activity TypeAssessed CompoundsObserved EffectsReference
Anti-inflammatoryThieno[2,3-d]pyrimidine derivativesReduced TNF-alpha and IL-6 production
AntitumorVarious thieno derivativesCytotoxicity against cancer cell lines
AntimicrobialThieno derivativesInhibition of bacterial growth

Properties

IUPAC Name

2-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN5O2S3/c1-2-12-31-23(33)20-18(15-8-10-17(26)11-9-15)13-34-22(20)29-25(31)35-14-19(32)27-24-28-21(36-30-24)16-6-4-3-5-7-16/h2-11,13H,1,12,14H2,(H,27,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWWTFPZMACJEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=NSC(=N3)C4=CC=CC=C4)SC=C2C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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